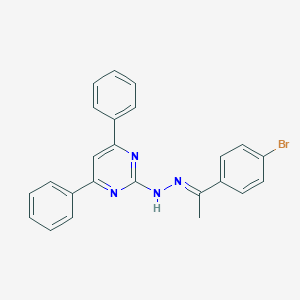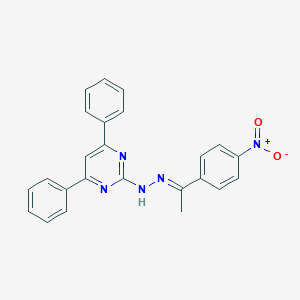![molecular formula C21H15N7O6 B274298 2,6-Bis[2-(3-nitrobenzylidene)hydrazinocarbonyl]pyridine](/img/structure/B274298.png)
2,6-Bis[2-(3-nitrobenzylidene)hydrazinocarbonyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis[2-(3-nitrobenzylidene)hydrazinocarbonyl]pyridine, commonly known as BNIP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BNIP is a yellow crystalline solid that is synthesized using specific chemical reactions. It has been found to exhibit a range of biochemical and physiological effects, making it a promising compound for various research applications.
作用機序
The mechanism of action of BNIP is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways that are involved in the development and progression of diseases. It has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in tumor growth and metastasis. Additionally, it has been found to inhibit the production of reactive oxygen species, which are involved in inflammation and tissue damage.
Biochemical and Physiological Effects:
BNIP has been found to exhibit a range of biochemical and physiological effects. It has been shown to have anti-tumor, anti-inflammatory, and antioxidant properties, as well as the ability to inhibit certain enzymes and pathways. Additionally, it has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.
実験室実験の利点と制限
One of the main advantages of BNIP is its versatility in various research applications. It has been shown to have a range of biochemical and physiological effects, making it a promising compound for drug development and other therapeutic applications. However, one limitation of BNIP is its potential toxicity. Studies have shown that high doses of BNIP can be toxic to cells, which could limit its use in certain applications.
将来の方向性
There are several future directions for research on BNIP. One potential area of focus is in the development of new cancer therapies. BNIP has been shown to exhibit anti-tumor properties, making it a promising candidate for the development of new cancer drugs. Additionally, further research is needed to fully understand the mechanisms of action of BNIP and its potential applications in other areas of medicine. Finally, more studies are needed to determine the safety and toxicity of BNIP, particularly in high doses.
合成法
The synthesis of BNIP involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. The first step involves the reaction between 2,6-diaminopyridine and 3-nitrobenzaldehyde in the presence of acetic acid and ethanol. This reaction results in the formation of a Schiff base, which is then reacted with hydrazine hydrate to yield the final product, BNIP.
科学的研究の応用
BNIP has been extensively studied for its potential applications in various scientific fields. One of the most promising areas of research is in the development of new drugs and therapies. BNIP has been found to exhibit anti-tumor properties, making it a potential candidate for cancer treatment. Additionally, it has been shown to have anti-inflammatory and antioxidant effects, which could be useful in the treatment of various diseases.
特性
分子式 |
C21H15N7O6 |
|---|---|
分子量 |
461.4 g/mol |
IUPAC名 |
2-N,6-N-bis[(Z)-(3-nitrophenyl)methylideneamino]pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C21H15N7O6/c29-20(25-22-12-14-4-1-6-16(10-14)27(31)32)18-8-3-9-19(24-18)21(30)26-23-13-15-5-2-7-17(11-15)28(33)34/h1-13H,(H,25,29)(H,26,30)/b22-12-,23-13- |
InChIキー |
GYRFLZPUNLQWGA-YFBGDSSHSA-N |
異性体SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N\NC(=O)C2=NC(=CC=C2)C(=O)N/N=C\C3=CC(=CC=C3)[N+](=O)[O-] |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)C2=NC(=CC=C2)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)C2=NC(=CC=C2)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(6Z)-6-[[2-methyl-4-[3-methyl-4-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]phenyl]anilino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B274215.png)
![N,N'-bis{(E)-[4-(diethylamino)phenyl]methylidene}-3,3'-dimethylbiphenyl-4,4'-diamine](/img/structure/B274216.png)
![N,N'-bis[(E)-(3,4-dimethoxyphenyl)methylidene]-3,3'-dimethylbiphenyl-4,4'-diamine](/img/structure/B274217.png)



![ethyl (2Z)-2-[(4-hydroxyphenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B274222.png)
![ethyl (2Z)-2-[(2-methoxy-4-nitrophenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B274223.png)
![3-butyl-5-[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B274234.png)

![2-[(2Z)-2-[1-(4-ethylphenyl)ethylidene]hydrazinyl]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B274238.png)


